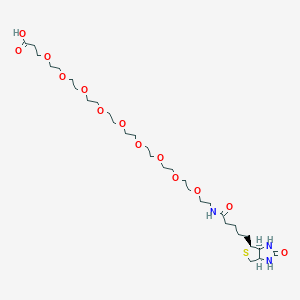
Sgk1-IN-2
Übersicht
Beschreibung
Sgk1-IN-2 is a useful research compound. Its molecular formula is C17H12Cl2N6O2S and its molecular weight is 435.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Role in Cellular and Physiological Processes
SGK1 (serum- and glucocorticoid-inducible kinase 1) is involved in a variety of physiological and pathological processes. It acts as an essential mediator of the PI3K/mTOR signaling pathway in cancer, influencing tumor growth, survival, metastasis, and therapeutic resistance. SGK1 is overexpressed in several tumor types, including prostate cancer, colorectal carcinoma, and breast cancer, highlighting its significance in oncological research (Zhu et al., 2020).
2. Implications in Renal Function and Blood Pressure Regulation
SGK1 has been studied for its role in regulating renal function and blood pressure. It is known to stimulate Na+ reabsorption and contribute to hypertension and metabolic syndrome. A variant of the SGK1 gene is associated with increased blood pressure and obesity, making it a subject of interest in studying cardiovascular diseases and hypertension (Lang et al., 2010).
3. Contribution to Neurological Functions and Diseases
SGK1's role in the regulation of neuronal function is significant. It participates in the regulation of transport, neuroexcitability, and memory consolidation. SGK1's potential contributions to various cerebral functions and diseases, such as Parkinson's disease, schizophrenia, and depression, are areas of active research (Lang et al., 2010).
4. Target for Therapeutic Interventions
Given its role in various pathophysiological conditions, SGK1 is considered a potential target for therapeutic interventions. This includes applications in metabolic syndrome, tumor growth, and possibly neurodegenerative diseases. Its wide range of functions makes it an attractive target for developing novel therapeutic strategies (Lang et al., 2013).
5. Impact on Immune Response and T Cell Differentiation
SGK1 also plays a role in the differentiation and function of T cells. It has been shown to promote T helper type 2 (TH2) differentiation and simultaneously repress the production of interferon-γ (IFN-γ). This suggests its potential impact on immune response modulation, which could be critical in diseases like asthma and other immune-related conditions (Heikamp et al., 2014).
Eigenschaften
IUPAC Name |
N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2,5-dichlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O2S/c18-10-3-6-12(19)14(7-10)28(26,27)25-11-4-1-9(2-5-11)13-8-21-15-16(20)23-24-17(15)22-13/h1-8,25H,(H3,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTERCHJCWXQPSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NNC(=C3N=C2)N)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




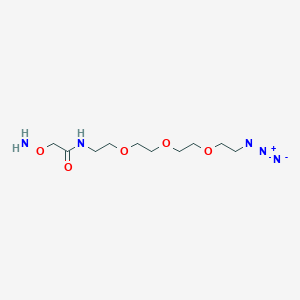
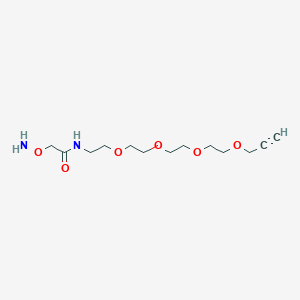
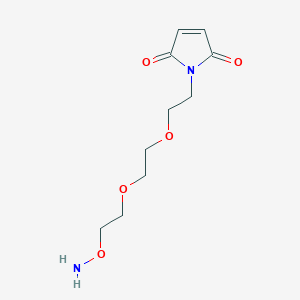

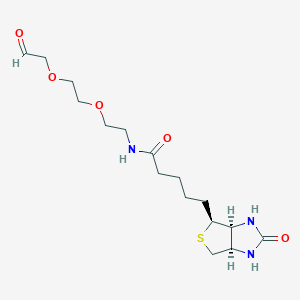
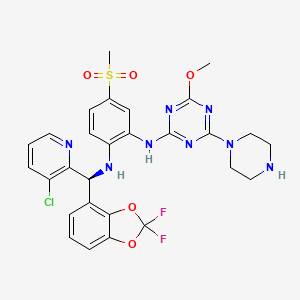

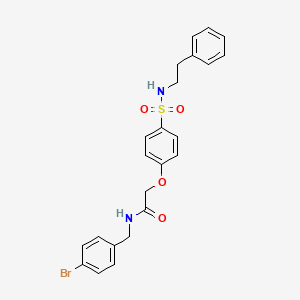
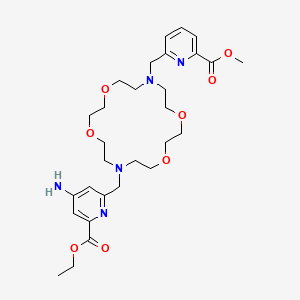
![N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8104000.png)

![Glycine,N-[4-[[6-amino-2-(butylamino)-7,8-dihydro-8-oxo-9H-purin-9-yl]methyl]benzoyl]](/img/structure/B8104017.png)
